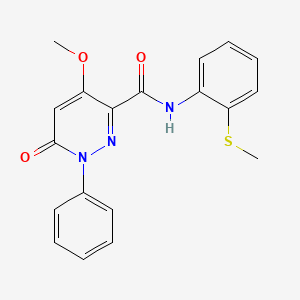

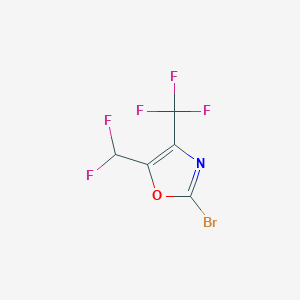

![molecular formula C13H16BrN3O2 B2927249 5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2097923-56-1](/img/structure/B2927249.png)

5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a cyclobutane ring attached to it, making it a unique molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- 5-Bromo-2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyrimidine and similar compounds have been explored in various synthetic and reaction studies. For instance, 5- and 7-oxothiazolidino[3,2-a]pyrimidines were prepared, showing that bromination can occur under mild conditions and interact with secondary amines to produce cine-substituted products (Brown & Dyson, 1971).

Radiotherapeutic Applications in Cancer Treatment

- Halogen-substituted pyrimidines like 5-bromouracil are utilized as radiotherapeutic agents in cancer treatment. Their radiosensitizing activity is attributed to their reaction with electrons which produce highly reactive radicals. These reactions could occur in DNA labeled with such compounds (Kumar & Sevilla, 2017).

Photolyase Enzyme Function

- Cyclobutane pyrimidine dimers are major DNA photoproducts induced by UV radiation. Photolyases, containing FADH- and other chromophores, repair DNA by breaking the cyclobutane ring of these dimers, demonstrating the significance of pyrimidine derivatives in DNA repair mechanisms (Sancar, 1994).

DNA Synthesis Tracking and Mutagenic Effects

- Halogenated pyrimidine analogues like 5-bromo-2-deoxyuridine (BrdU) are used to tag dividing cells, aiding in the study of DNA synthesis and cellular division. These analogues, while useful in biomedical research, can also have mutagenic effects, highlighting the dual nature of such compounds (Yang, Hahn, & KERSEN‐BAX, 1970).

Antibacterial and Antinociceptive Effects

- Some pyrimidine derivatives demonstrate antibacterial and antinociceptive properties, indicating their potential in pharmaceutical applications beyond their traditional use in genetic material studies (Waheed et al., 2008).

Wirkmechanismus

Pharmacokinetics

) suggests that it may have suitable properties for oral absorption and distribution throughout the body. The compound’s stability under normal storage conditions also suggests that it may have a reasonable half-life in the body, although this would need to be confirmed with pharmacokinetic studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is stable under normal storage conditions , suggesting that it may also be stable in various physiological environments.

Eigenschaften

IUPAC Name |

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-cyclobutylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O2/c14-10-6-15-13(16-7-10)19-11-4-5-17(8-11)12(18)9-2-1-3-9/h6-7,9,11H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCTVBNISWMTJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide](/img/no-structure.png)

![1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2927172.png)

![(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2927175.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2927177.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2927181.png)

![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2927183.png)

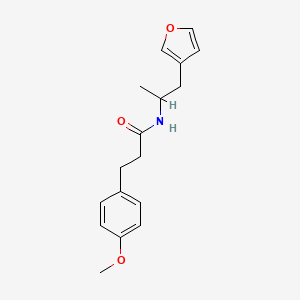

![N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927184.png)

![O-[(1-Methylcyclopropyl)methyl]hydroxylamine](/img/structure/B2927188.png)